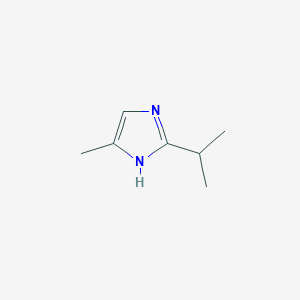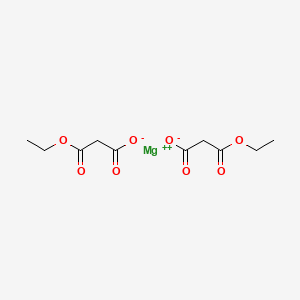
Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 160133-75-5 . It has a molecular weight of 247.32 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate” can be represented by the Inchi Code: 1S/C13H13NO2S/c1-8-3-5-9(6-4-8)10-7-17-12(11(10)14)13(15)16-2/h3-7H,14H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate” is a powder . The compound is stored at room temperature .Applications De Recherche Scientifique
Anti-inflammatory Properties: Thiophene derivatives exhibit anti-inflammatory effects . Researchers explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) or novel anti-inflammatory agents.
Anticancer Activity: Some thiophene-based compounds demonstrate promising anticancer properties . Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate could be investigated further for its cytotoxic effects on cancer cells.
Material Science and Corrosion Inhibition
Thiophene derivatives find applications in material science:
- Corrosion Inhibitors : Thiophene-based compounds are used as corrosion inhibitors . They protect metals and alloys from degradation in aggressive environments.
Pharmacology and Drug Design
The unique structure of Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate opens up possibilities in pharmacology:
- Voltage-Gated Sodium Channel Blockers : Compounds with a thiophene framework, like articaine, can act as voltage-gated sodium channel blockers, potentially useful in anesthesia and pain management .
Synthetic Chemistry and Urea Derivatives
This compound serves as a building block for various synthetic pathways:
- Urea Derivatives : Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas . These derivatives have diverse applications in organic synthesis.
Other Potential Applications
While not extensively explored, consider these additional areas:
Safety and Hazards
Orientations Futures
The future research directions for “Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate” and its derivatives could involve further exploration of their pharmacological properties. Given their wide range of biological effects, these compounds could potentially be developed into effective drugs for various diseases . Additionally, their role in the synthesis of other complex organic compounds could also be a focus of future research .
Propriétés
IUPAC Name |
methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)11-7-10(14)12(17-11)13(15)16-2/h3-7H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVIBRNCJCBFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157729 | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-methylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate | |
CAS RN |
37572-21-7 | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-methylphenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37572-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-methylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)






